

In-Depth Technical Guide: 1-(Dimethylamino)cyclohexanecarbonitrile (CAS Number 16499-30-2)

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Compound of Interest

Compound Name: 1-(Dimethylamino)cyclohexanecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **1-(Dimethylamino)cyclohexanecarbonitrile**, a versatile building block in medicinal chemistry.

Chemical and Physical Properties

1-(Dimethylamino)cyclohexanecarbonitrile is a substituted aminonitrile with a molecular formula of $C_9H_{16}N_2$ and a molecular weight of 152.24 g/mol ^[1] Its structural and physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	16499-30-2	[1]
Molecular Formula	C ₉ H ₁₆ N ₂	[1]
Molecular Weight	152.24 g/mol	[1]
IUPAC Name	1-(dimethylamino)cyclohexane-1-carbonitrile	[1]
Melting Point	30 °C	
Boiling Point	112-113 °C (at 17 Torr)	
Density	0.95 ± 0.1 g/cm ³ (Predicted)	
pKa	5.38 ± 0.70 (Predicted)	

Table 2: Computed Properties

Property	Value	Reference(s)
XLogP3	1.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Exact Mass	152.131348519 Da	[1]
Monoisotopic Mass	152.131348519 Da	[1]
Topological Polar Surface Area	27 Å ²	[1]
Heavy Atom Count	11	[1]
Complexity	169	[1]

Spectroscopic Data

While detailed spectral assignments are not readily available in the public domain, typical spectroscopic data for similar α -aminonitriles have been reported. The following are predicted and observed spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the dimethylamino group protons, as well as the methylene protons of the cyclohexyl ring. The chemical shifts and multiplicities of the cyclohexyl protons would be complex due to their diastereotopic nature.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the cyano and dimethylamino groups, the cyano carbon, the carbons of the dimethylamino group, and the carbons of the cyclohexyl ring.^[2] The chemical shift of the nitrile carbon can be indicative of its axial or equatorial orientation on the cyclohexane ring.^[2]

Infrared (IR) Spectroscopy

The IR spectrum of **1-(Dimethylamino)cyclohexanecarbonitrile** would prominently feature a characteristic absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration, typically observed in the range of $2260\text{--}2240\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show the molecular ion peak (M^+) at m/z 152. Fragmentation patterns would involve the loss of the dimethylamino group, the cyano group, and fragmentation of the cyclohexyl ring.

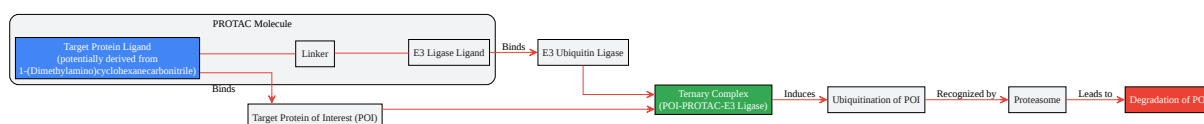
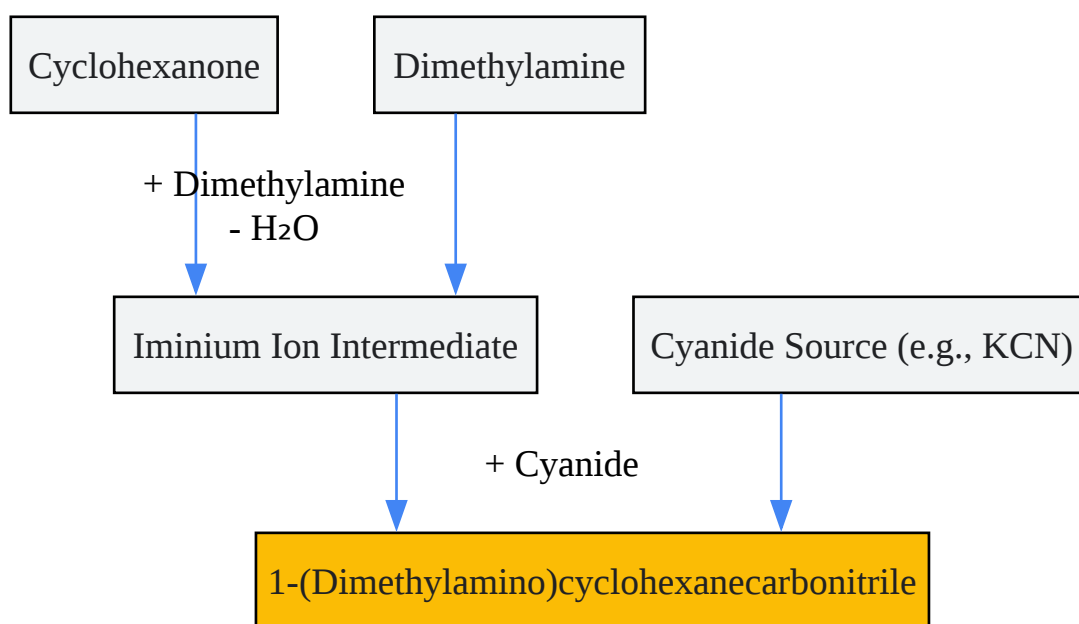
Synthesis

The primary method for the synthesis of α -aminonitriles such as **1-(Dimethylamino)cyclohexanecarbonitrile** is the Strecker synthesis. This one-pot, three-component reaction involves the reaction of a ketone (cyclohexanone), an amine (dimethylamine), and a cyanide source (e.g., hydrogen cyanide or a cyanide salt).

General Experimental Protocol: Strecker Synthesis

A detailed experimental protocol for the synthesis of **1-(Dimethylamino)cyclohexanecarbonitrile** is not publicly available. However, a general procedure based on the Strecker reaction is as follows:

- **Imine Formation:** Cyclohexanone is reacted with dimethylamine in a suitable solvent to form the corresponding enamine or iminium ion intermediate. This step is often acid-catalyzed.
- **Cyanation:** A cyanide source, such as potassium cyanide or trimethylsilyl cyanide, is added to the reaction mixture. The cyanide anion attacks the electrophilic carbon of the iminium ion.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved through distillation or column chromatography.



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References

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- 2. scispace.com [scispace.com]
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